molecular formula C17H19N3O3 B11122056 N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

Cat. No.: B11122056
M. Wt: 313.35 g/mol
InChI Key: UNGSATZQTYMVKG-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes a hydrazide group, a methoxyphenyl group, and a methylphenyl group. It is often studied for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with 2-[(4-methylphenyl)amino]acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
  • N’-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
  • N’-[(E)-(3-Methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

Uniqueness

N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C17H19N3O3/c1-12-3-5-14(6-4-12)18-11-17(22)20-19-10-13-9-15(23-2)7-8-16(13)21/h3-10,18,21H,11H2,1-2H3,(H,20,22)/b19-10+

InChI Key

UNGSATZQTYMVKG-VXLYETTFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C=CC(=C2)OC)O

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=CC(=C2)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.